7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS number
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS number
An in-depth technical analysis of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 1798747-20-2) requires moving beyond basic chemical descriptors. In modern medicinal chemistry, saturated heterocyclic building blocks are not merely structural spacers; they are strategic tools used to modulate physicochemical properties, navigate complex intellectual property (IP) landscapes, and optimize target binding thermodynamics.
As a Senior Application Scientist, I have structured this guide to dissect the structural dynamics, pharmacokinetic implications, and synthetic workflows associated with this specific thiazepane derivative, providing actionable, field-proven insights for drug development professionals.
Structural Dynamics: Escaping "Flatland" in Drug Discovery
The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has led to challenges with compound solubility, off-target promiscuity, and clinical attrition. The integration of highly 3D, sp³-rich scaffolds—a paradigm often referred to as "escaping flatland"—is now a cornerstone of fragment-based drug discovery (FBDD)[1].
7-Methyl-1,4-thiazepane-1,1-dione is a prime example of a 3D-enriched building block[2].
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The 7-Membered Ring: Unlike rigid 6-membered piperazines, the 7-membered thiazepane ring adopts a flexible twist-chair conformation.
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The Sulfone (1,1-dioxide) Moiety: The fully oxidized sulfur atom acts as a powerful, directional hydrogen bond acceptor (HBA) while simultaneously lowering the basicity of the distal amine through strong electron-withdrawing inductive effects.
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The C7-Methyl Group: Positioned adjacent to the bulky sulfone, this methyl group introduces a chiral center and significant steric bulk. This steric hindrance restricts the conformational flexibility of the 7-membered ring, locking it into a preferred geometry that minimizes 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in enhanced binding affinity.
Physicochemical Profiling
The following table summarizes the quantitative data and the causal implications of these properties in drug design[3].
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1798747-20-2 | Unique identifier for the hydrochloride salt form. |
| Molecular Formula | C₆H₁₄ClNO₂S | Low molecular weight leaves an ample "MW budget" for further elaboration. |
| Molecular Weight | 199.70 g/mol | Ideal for fragment libraries (Rule of 3 compliant)[2]. |
| Topological Polar Surface Area | 54.6 Ų | Optimal for membrane permeability while providing strong H-bonding vectors. |
| H-Bond Donors / Acceptors | 2 (Salt) / 3 | The sulfone acts as a bifurcated H-bond acceptor; the amine is the functionalization node. |
| Fsp³ Fraction | 1.0 (Core) | 100% sp³ hybridized core, maximizing 3D character to improve solubility[1]. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Implications
Replacing traditional secondary amines (like piperazine or morpholine) with a thiazepane-1,1-dione is a calculated move to solve specific PK/PD liabilities[4].
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Metabolic Shielding: Morpholines and piperazines are notorious for undergoing cytochrome P450-mediated α-oxidation, leading to ring-opening or toxic reactive metabolites. The strongly electron-withdrawing sulfone group in thiazepane-1,1-dione deactivates the adjacent carbons toward oxidative attack. Furthermore, the C7-methyl group provides a physical steric shield against enzymatic degradation at the sulfur-adjacent position.
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pKa Modulation: Highly basic amines (pKa > 9) often suffer from poor passive membrane permeability (due to being fully ionized at physiological pH) and high hERG liability (cardiotoxicity). The inductive effect of the sulfone pulls electron density away from the nitrogen, lowering its pKa. This results in a higher fraction of the neutral species in the gut, improving oral bioavailability.
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Enthalpy-Driven Optimization: The two oxygen atoms on the sulfone project into distinct vector spaces. In structure-based drug design (SBDD), these oxygens are frequently utilized to displace high-energy water molecules in the protein binding pocket or to form rigid hydrogen bonds with backbone amides, driving binding enthalpy.
Synthetic Utility and Functionalization Workflows
The secondary amine of the thiazepane core is the primary handle for diversification. However, functionalizing a 7-membered ring with adjacent steric bulk requires optimized conditions.
Caption: Workflow for integrating 7-methyl-1,4-thiazepane-1,1-dione into 3D fragment libraries.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm causality and mechanistic success.
Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality: 7-membered cyclic amines can be sluggish in cross-coupling due to their unique bite angle and steric profile. We utilize RuPhos Pd G3 , a precatalyst specifically engineered to facilitate the coupling of hindered secondary amines while suppressing β-hydride elimination.
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Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 7-Methyl-1,4-thiazepane-1,1-dione hydrochloride (1.2 eq), the aryl halide (1.0 eq), and Cs₂CO₃ (3.0 eq). Note: Cs₂CO₃ is chosen over NaOtBu to tolerate base-sensitive functional groups on the aryl halide and to effectively crack the HCl salt.
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Catalyst Addition: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).
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Degassing: Seal the vial and purge with N₂ (3 vacuum/N₂ cycles). Add anhydrous 1,4-dioxane (0.2 M).
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Reaction: Heat the mixture at 90 °C for 12 hours.
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Self-Validation (IPC): Analyze an aliquot via LC-MS. Because the aliphatic thiazepane lacks a strong UV chromophore, monitor the disappearance of the aryl halide via UV (254 nm) and the appearance of the product mass (M+H)⁺ via MS. Diagnostic Failure: If the reaction stalls and dehalogenated aryl starting material is observed, it indicates premature catalyst death due to oxygen ingress; re-evaluate the degassing technique.
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Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.
Protocol B: N-Alkylation via Reductive Amination
Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination offers a milder, highly controlled alternative.
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Imine Formation: Dissolve 7-Methyl-1,4-thiazepane-1,1-dione hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.3 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Stir at room temperature for 2 hours.
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Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the aldehyde directly, waiting instead for the iminium intermediate to form.
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Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of MeOH and inject into LC-MS. If the iminium mass (M+H - 2) is observed without the final product mass, the hydride source is depleted or inactive. If this occurs, add a drop of acetic acid to catalyze the reduction or switch to NaCNBH₃.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Crucial Step: Due to the high polarity of the sulfone, if phase separation is poor, add 10% isopropanol to the DCM to enhance the extraction efficiency of the polar thiazepane derivative.
Analytical Characterization Considerations
When validating the synthesized derivatives, standard ¹H NMR will reveal the complex splitting patterns characteristic of the twist-chair conformation. The C7-methyl group will typically appear as a distinct doublet between 1.0–1.4 ppm. Due to the stereocenter at C7, coupling the thiazepane to another chiral molecule will result in a mixture of diastereomers, which will be distinctly visible via peak doubling in both ¹H and ¹³C NMR, and separable via chiral supercritical fluid chromatography (SFC).
References
- Guidechem. "7-methyl-1,4-thiazepane-1,1-dione hydrochloride CAS 1798747-20-2 WIKI information includes physical and chemical properties." Guidechem,
- Hamilton, D., et al. "Escape from planarity in fragment-based drug discovery." Drug Discovery Today, Volume 27, Number 9, September 2022.
- ACS Publications. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, April 2020.
- ACS Publications. "Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor." ACS Medicinal Chemistry Letters, August 2018.

